molecular formula C10H7BrCl2N2O2S B2371308 1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-3-methylpyrazole CAS No. 2305353-54-0

1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-3-methylpyrazole

Cat. No.: B2371308
CAS No.: 2305353-54-0
M. Wt: 370.04
InChI Key: AJCKRYFLRNMOMT-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-3-methylpyrazole is a chemical compound that belongs to the class of sulfonyl pyrazoles This compound is characterized by the presence of a bromine atom, two chlorine atoms, and a sulfonyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-3-methylpyrazole typically involves the reaction of 4-bromo-2,5-dichlorobenzenesulfonyl chloride with 3-methylpyrazole. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-3-methylpyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-3-methylpyrazole has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs with anti-inflammatory or anticancer properties.

    Industry: It is used in the production of specialty chemicals and advanced materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-3-methylpyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The bromine and chlorine atoms can also participate in halogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

  • 1-(4-Chloro-2,5-dichlorophenyl)sulfonyl-3-methylpyrazole
  • 1-(4-Bromo-2,5-difluorophenyl)sulfonyl-3-methylpyrazole
  • 1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-3-ethylpyrazole

Comparison: Compared to similar compounds, 1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-3-methylpyrazole is unique due to the specific combination of bromine and chlorine atoms, which can influence its reactivity and binding properties. The presence of the sulfonyl group also enhances its ability to interact with biological targets, making it a valuable compound for research in various fields.

Properties

IUPAC Name

1-(4-bromo-2,5-dichlorophenyl)sulfonyl-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrCl2N2O2S/c1-6-2-3-15(14-6)18(16,17)10-5-8(12)7(11)4-9(10)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCKRYFLRNMOMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrCl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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